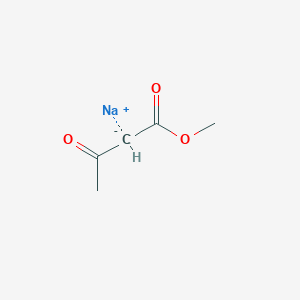
Methyl acetoacetate, monosodium salt
概要
説明
“Methyl acetoacetate, monosodium salt” is also known as “Sodium methyl acetoacetate”. It has a linear formula of CH3COCHNaCOOCH3 and a molecular weight of 138.10 . It is a compound that is ≥97.0% (T) pure and usually comes in powder form .
Synthesis Analysis
The synthesis of methyl acetoacetate (MAA) can be achieved by methoxycarbonylation of acetone with dimethyl carbonate (DMC) in the presence of MgO and alkali-promoted MgO catalysts . Transesterification is a common method for modifying esters and is widely used in both research and industry . The reaction likely proceeds via an acyl ketene intermediate as equimolar amounts of methyl acetoacetate and ethyl benzoylacetate afforded methyl benzoylacetate and ethyl acetoacetate respectively via exchange of the alcohol fragments of both β-keto esters .
Molecular Structure Analysis
The molecular structure of “Methyl acetoacetate, monosodium salt” is represented by the SMILES string [Na+].COC(=O)\C=C(\C)[O-] .
Chemical Reactions Analysis
“Methyl acetoacetate, monosodium salt” is an ester and can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Physical And Chemical Properties Analysis
“Methyl acetoacetate, monosodium salt” is a powder with impurities of 0.5% water . It should be stored at a temperature of 2-8°C . The compound is combustible when exposed to heat or flame .
科学的研究の応用
Methyl Acetoacetate, Monosodium Salt: A Comprehensive Analysis of Scientific Research Applications
Synthetic Chemistry Heterocyclic Compound Synthesis: Methyl acetoacetate, monosodium salt is highly valued in synthetic chemistry for its role in synthesizing heterocyclic compounds, which are fundamental structures in many pharmaceuticals and agrochemicals. Its efficacy as a chemical reagent makes it a staple in the creation of these complex molecules .
Spectroscopy Conformational Analysis and Tautomerization Studies: This compound is used in spectroscopy to study molecular structures, tautomerization, conformational stability, and electronic energies. Techniques like DFT, IR, Raman, and UV spectroscopy are employed to examine various enols and keto forms of methyl acetoacetate .
作用機序
Target of Action
It is known that similar compounds interact with enzymes such as acyl-coa short-chain synthetases .
Mode of Action
It is known that similar compounds are converted to acetyl coenzyme a (acetyl-coa) by enzymes known as acyl-coa short-chain synthetases . This conversion is an important step in various metabolic processes.
Biochemical Pathways
Methyl acetoacetate, monosodium salt, is likely involved in the acetyl-CoA metabolic pathway . Acetyl-CoA is a crucial molecule in metabolism, used in many biochemical reactions. Its main function is to convey the carbon atoms within the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production .
Result of Action
The result of the action of Methyl acetoacetate, monosodium salt is the production of acetyl-CoA, which is a key molecule in metabolism. It is involved in the citric acid cycle, where it contributes to the production of ATP, the main energy currency of the cell .
Action Environment
The action of Methyl acetoacetate, monosodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion. The compound is stored at a temperature of 2-8°C , indicating that temperature can influence its stability.
Safety and Hazards
将来の方向性
“Methyl acetoacetate, monosodium salt” has potential applications in alkylation reactions and chromatography . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there are many opportunities for future research and development in this area.
特性
IUPAC Name |
sodium;methyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O3.Na/c1-4(6)3-5(7)8-2;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCSNJMPFNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955842 | |
| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl acetoacetate, monosodium salt | |
CAS RN |
34284-28-1 | |
| Record name | Butanoic acid, 3-oxo-, methyl ester, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetoacetate, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetoacetate, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)








![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)

